molecular formula C7H4BrN3O2 B3280351 1H-Benzimidazole, 5-bromo-7-nitro- CAS No. 713530-57-5

1H-Benzimidazole, 5-bromo-7-nitro-

Cat. No.: B3280351
CAS No.: 713530-57-5
M. Wt: 242.03 g/mol
InChI Key: IRYJFUNUDRADTJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 5-bromo-7-nitro- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound Benzimidazole itself consists of a benzene ring fused to an imidazole ringBenzimidazole derivatives are known for their wide range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive activities .

Preparation Methods

The synthesis of 1H-Benzimidazole, 5-bromo-7-nitro- typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes, followed by bromination and nitration reactions. One common synthetic route includes:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1H-Benzimidazole, 5-bromo-7-nitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzimidazole derivatives with potential biological activities.

Scientific Research Applications

1H-Benzimidazole, 5-bromo-7-nitro- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Research explores its anticancer activities, particularly its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials, such as corrosion inhibitors and dyes

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 5-bromo-7-nitro- varies depending on its application. In antimicrobial research, it is believed to interfere with the synthesis of nucleic acids or proteins in microorganisms. In anticancer studies, it may inhibit specific enzymes or signaling pathways critical for cancer cell survival and proliferation. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1H-Benzimidazole, 5-bromo-7-nitro- can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole, 2-methyl-5-nitro-: Known for its antimicrobial properties.

    1H-Benzimidazole, 5-chloro-2-methyl-: Studied for its anticancer activities.

    1H-Benzimidazole, 2-mercapto-: Used as a corrosion inhibitor.

The uniqueness of 1H-Benzimidazole, 5-bromo-7-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various research applications .

Properties

IUPAC Name

6-bromo-4-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-5-7(10-3-9-5)6(2-4)11(12)13/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYJFUNUDRADTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302450
Record name 5-Bromo-7-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713530-57-5
Record name 5-Bromo-7-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=713530-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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